
4-Borono-3-fluorothioanisole
Overview
Description
4-Borono-3-fluorothioanisole is a useful research compound. Its molecular formula is C7H8BFO2S and its molecular weight is 186.02 g/mol. The purity is usually 95%.
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Biological Activity
4-Borono-3-fluorothioanisole (C7H8BFO2S) is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in chemical biology, particularly for targeting biomolecules.
- Molecular Formula : C7H8BFO2S
- Molecular Weight : 186.01 g/mol
- CAS Number : 957060-84-3
The biological activity of this compound is largely attributed to its interaction with various biomolecules. The boron atom can participate in reversible covalent bonding, allowing the compound to modulate enzyme activity and influence cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has potential applications in modulating receptor activity, which can affect signal transduction processes.
Case Studies
- Inhibition of Enzymatic Activity :
- Targeting Cancer Cells :
- Antimicrobial Activity :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | Biological Activity | Notable Applications |
---|---|---|
This compound | Enzyme inhibition, Anticancer | Targeting cancer cells |
3-Fluoroanisole | Limited enzyme interaction | Solvent in organic reactions |
Boronic Acid Derivatives | Broad enzyme modulation | Catalysis and drug development |
Scientific Research Applications
Organic Synthesis
A. Suzuki-Miyaura Coupling Reactions
One of the primary applications of 4-Borono-3-fluorothioanisole is in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. The boron group facilitates the coupling with various electrophiles, including aryl and vinyl halides, leading to the synthesis of complex organic molecules. This method is particularly valuable in pharmaceutical chemistry for synthesizing biologically active compounds and natural products .
B. Directing Group in C-H Activation
This compound can act as a directing group in C-H activation reactions. The presence of the boron atom allows for selective functionalization of aromatic rings through oxidative C-H olefination and borylation processes. This application is crucial for developing new synthetic pathways that enhance the efficiency of organic synthesis .
Catalysis
A. Asymmetric Catalysis
The compound's stability under various reaction conditions makes it suitable as a ligand in asymmetric metal catalysis. It has been shown to improve the enantioselectivity of reactions involving transition metals, such as palladium and rhodium complexes, thereby facilitating the formation of chiral centers in organic molecules .
B. Reductive Borylation
This compound is also involved in reductive borylation processes, where it serves as a borylating agent to convert carbonyl compounds into corresponding boronates. This transformation is significant for creating intermediates that can be further manipulated to yield a variety of functionalized products .
Material Science
A. Synthesis of Functional Materials
In material science, this compound has been utilized to synthesize novel polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable for applications in coatings and composites .
B. Fluorescent Materials
The compound has potential applications in developing fluorescent materials due to its unique electronic properties. When integrated into polymer systems or small molecule frameworks, it can contribute to the creation of photonic devices or sensors that exhibit desirable optical characteristics .
Table 1: Summary of Applications and Findings
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 4-Borono-3-fluorothioanisole, and how can reaction efficiency be optimized?
- Methodological Answer : A plausible route involves Suzuki-Miyaura cross-coupling between a halogenated thioanisole derivative (e.g., 3-fluoro-4-iodothioanisole) and a boronic acid precursor. Key optimization parameters include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard for Suzuki reactions.
- Solvent Choice : Polar aprotic solvents like DMF or DMSO (commonly used in halogenation reactions, as noted in ) enhance solubility and reaction rates.
- Base Optimization : Na₂CO₃ or K₂CO₃ can improve coupling efficiency by maintaining pH stability.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 19F NMR : Essential for confirming fluorine substitution patterns and detecting byproducts.
- 1H/13C NMR : Resolve methoxy (OCH₃) and methylthio (SCH₃) group signals.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., 218.81 g/mol for analogous boronic acids in ).
- Purity Analysis : High-performance liquid chromatography (HPLC) with >97.0% purity criteria (as in ) .
Q. How should researchers address hydrolytic instability of the boronic acid group in this compound?
- Methodological Answer :
- Storage : Maintain at 0–6°C under inert atmospheres (N₂/Ar) to minimize decomposition (similar to protocols for 4-bromo-3-fluorophenylboronic acid in ).
- Reaction Conditions : Use anhydrous solvents and avoid prolonged exposure to moisture during synthesis .
Advanced Research Questions
Q. How can competing coupling pathways (e.g., protodeboronation) be minimized during Suzuki-Miyaura reactions involving this compound?
- Methodological Answer :
- Stoichiometric Control : Limit excess boronic acid to reduce side reactions.
- Additives : Use ligands like SPhos or XPhos to stabilize Pd intermediates.
- Temperature Optimization : Lower reaction temperatures (e.g., 60°C vs. reflux) may suppress decomposition .
Q. What strategies resolve discrepancies in catalytic activity data reported for this compound across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize solvent purity (e.g., DMF from ) and catalyst batches.
- Byproduct Analysis : Use GC-MS to identify impurities (e.g., dehalogenated thioanisole derivatives, as in ).
- Data Normalization : Report yields relative to internal standards (e.g., 1,3,5-trimethoxybenzene) .
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states to assess steric/electronic effects of the fluorine and borono groups.
- Molecular Docking : Simulate interactions with Pd catalysts to guide ligand design.
Q. How do solvent polarity and proticity influence the stability of this compound during long-term storage?
- Methodological Answer :
- Stability Studies : Compare degradation rates in DMSO (polar aprotic) vs. THF (less polar) using accelerated aging tests.
- Kinetic Analysis : Apply Arrhenius equations to predict shelf life under varying conditions .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the optimal reaction temperature for synthesizing this compound?
- Methodological Answer :
- Meta-Analysis : Compare activation energies (Ea) derived from Arrhenius plots across studies.
- Contextual Factors : Account for differences in catalyst loading (e.g., 1 mol% vs. 5 mol% Pd) or solvent purity thresholds (e.g., >95.0% GC in ) .
Q. What experimental controls are critical when comparing the catalytic efficiency of this compound with other boronic acid derivatives?
- Methodological Answer :
- Internal Standards : Use deuterated analogs (e.g., 4-bromothioanisole-d₃ in ) to normalize reaction yields.
- Blind Trials : Replicate studies across independent labs to eliminate batch-specific variability .
Q. Methodological Tables
Properties
IUPAC Name |
(2-fluoro-4-methylsulfanylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFPJVWVFXZKOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)SC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660282 | |
Record name | [2-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-84-3 | |
Record name | B-[2-Fluoro-4-(methylthio)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957060-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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